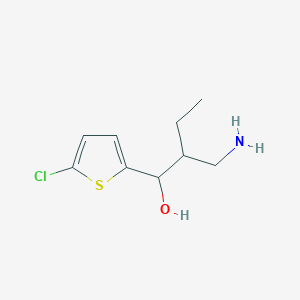
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol is an organic compound that contains a thiophene ring substituted with a chlorine atom and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Aminomethylation: The chlorinated thiophene undergoes aminomethylation using formaldehyde and ammonia or an amine.
Butanol Addition: The final step involves the addition of a butanol group to the aminomethylated thiophene.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1-(5-bromothiophen-2-yl)butan-1-ol: Similar structure with a bromine atom instead of chlorine.
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol may impart unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C9H14ClNOS |
|---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H14ClNOS/c1-2-6(5-11)9(12)7-3-4-8(10)13-7/h3-4,6,9,12H,2,5,11H2,1H3 |
InChI Key |
GGKGFHDQMAGMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=CC=C(S1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


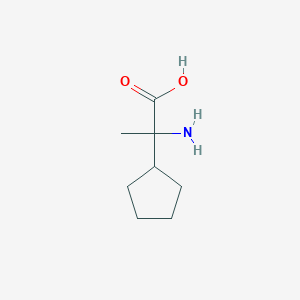
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)


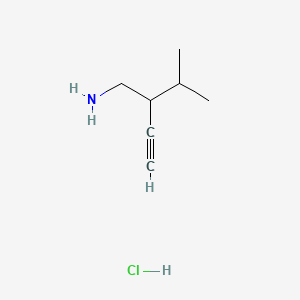
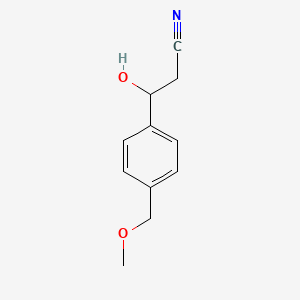
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
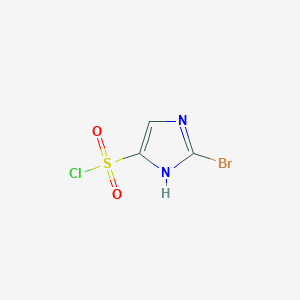
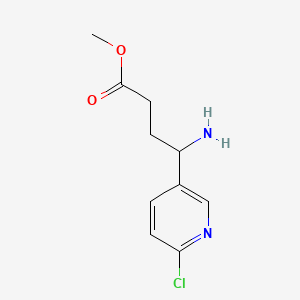
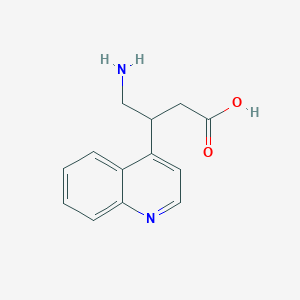
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
